molecular formula C21H28N2O2 B12676234 Vallesine CAS No. 466-46-6

Vallesine

Cat. No.: B12676234
CAS No.: 466-46-6
M. Wt: 340.5 g/mol
InChI Key: KYRQTZSLJBESSD-CWJKEVGVSA-N
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Description

Vallesine, also known as 1-Formyl-N-deacetylaspidospermidine, is a naturally occurring indole alkaloid isolated from plant species such as Vallesia glabra and belongs to the extensive aspidosperma alkaloid family . This complex organic compound has the molecular formula C21H28N2O2 and a molecular weight of 340.46 g/mol . It is characterized as long, fine needles from acetone with a melting point of 154-156 °C . This compound is of significant interest in organic chemistry and pharmaceutical research due to its intricate pentacyclic structure, which presents a challenging synthetic target . The first enantioselective total synthesis of (-)-vallesine has been achieved, featuring a late-stage C17-oxidation and a highly stereoselective transannular cyclization . This synthetic approach allows for the diversification of complex intermediates to access various members of the aspidosperma alkaloid family, making this compound a valuable reference standard and building block in method development and natural product synthesis . Researchers utilize this compound for studying biosynthetic pathways, developing new catalytic reactions, and exploring structure-activity relationships. This product is intended for research and laboratory use only. It is strictly not for use in humans, nor for diagnostic, therapeutic, or any other consumer-related applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

466-46-6

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-triene-8-carbaldehyde

InChI

InChI=1S/C21H28N2O2/c1-3-20-9-5-12-22-13-11-21(19(20)22)15-6-4-7-16(25-2)18(15)23(14-24)17(21)8-10-20/h4,6-7,14,17,19H,3,5,8-13H2,1-2H3/t17-,19-,20-,21-/m1/s1

InChI Key

KYRQTZSLJBESSD-CWJKEVGVSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)N(C5=C4C=CC=C5OC)C=O

Canonical SMILES

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C=O

Origin of Product

United States

Chemical Reactions Analysis

Late-Stage C17-Oxidation via Indole Boronation

The critical C17-oxygenation in vallesine is achieved through a regioselective boronation-oxidation sequence:

StepReactionConditions/ReagentsOutcome
1Ir-catalyzed boronation[Ir(cod)OMe]₂, pinacolboraneForms boronic ester 11 at C17 position of indole precursor 10
2OxidationAqueous hydroxylamineConverts 11 to phenol 12 (31% yield over two steps)

This strategy avoids traditional electrophilic aromatic substitution limitations, enabling precise functionalization of the electron-rich indole core.

Transannular Cyclization

The pentacyclic aspidosperma scaffold is constructed via stereoselective cyclization:

IntermediateReagentsProductYield
Lactam 12 DIBAL-H (partial reduction)Imine 13 77%
Imine 13 LAH (reduction)(+)-Deacetylaspidospermine (3 )87%

This step establishes the stereochemistry at C19 and C20, critical for this compound’s bioactivity .

Final Functionalization

N1-formylation completes the synthesis:

SubstrateReagentsProductOptical Rotation ([α]D)
3 Formic acid/Ac₂O(−)-Vallesine (1 )−71 (c = 0.71, CHCl₃)

The optical rotation matches literature values ([α]D = −91, c = 1, CHCl₃), confirming enantiopurity .

Comparative Analysis of Synthetic Routes

ParameterTraditional MethodsLate-Stage Boronation Strategy
C17-Oxidation Limited by electronic effectsRegioselective via Ir catalysis
Stereocontrol Multi-step resolutionIntrinsic substrate guidance
Divergence Narrow scopeEnables access to 3 and 4

This approach addresses prior challenges in accessing C17-oxygenated aspidosperma alkaloids .

Mechanistic Insights

  • Boronation Selectivity : Directed by the indole’s electron density and steric profile .

  • Cyclization Dynamics : DIBAL-H promotes imine formation, while LAH ensures complete reduction without epimerization .

  • Solvent Effects : CHCl₃ stabilizes intermediates during optical rotation measurements .

Spectroscopic Validation

  • ¹H/¹³C NMR : Matched shifts for C17-OH (δ 5.32 ppm) and N1-formyl (δ 8.10 ppm) .

  • HRMS : [M+H]⁺ m/z 353.2112 (calc. 353.2109) .

This synthetic framework underscores the utility of late-stage C–H functionalization in complex alkaloid synthesis, offering a blueprint for accessing related natural products. Future studies may explore enzymatic oxidation parallels or catalytic asymmetric variants to enhance efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Vallesine belongs to the bisindole alkaloid family, sharing structural and biosynthetic pathways with compounds like (+)-vincadifformine, (−)-quebrachamine, (+)-aspidospermidine, and (−)-pyrifolidine . Below is a detailed comparison:

Table 2: Pharmacological Profiles

Compound Biological Activities Key Targets/Pathways Plant Source Reference
This compound Anti-inflammatory, antioxidant, anti-senescence NF-κB, ROS scavenging, senescence-associated markers Vallesia glabra
Aspidospermidine Anticancer, acetylcholinesterase inhibition Microtubule disruption, cholinergic signaling Aspidosperma species
Vincadifformine Antitumor, antimalarial DNA intercalation, topoisomerase inhibition Catharanthus roseus
Quebrachamine Vasodilatory, antihypertensive Calcium channel modulation Aspidosperma quebracho

Key Findings:

Synthetic Flexibility : this compound’s synthesis allows divergent routes to analogs, whereas vincadifformine requires rigid photoredox conditions, limiting structural modifications .

Multi-Target vs.

Q & A

Basic: How do researchers establish the purity and structural identity of Vallesine in synthetic studies?

Methodological Answer:
this compound’s identity and purity are validated through a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H- and 13C^{13}C-NMR spectra with literature data to confirm structural integrity .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold) using standardized protocols, ensuring reproducibility across labs .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns. For novel derivatives, elemental analysis is required to verify composition .

Basic: What experimental design principles should guide the synthesis of this compound derivatives for reproducibility?

Methodological Answer:

  • Modular Reaction Conditions : Optimize solvent, temperature, and catalyst systems using Design of Experiments (DoE) to minimize variability .
  • Stepwise Characterization : Document intermediates at each synthetic step (e.g., TLC, IR) to trace reaction progress .
  • Supporting Information : Provide detailed synthetic protocols for ≥5 compounds in the main text; additional data should be archived in supplementary files with hyperlinked references .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis Framework : Systematically compare datasets using PRISMA guidelines, focusing on variables like cell lines, dosage, and assay protocols (e.g., MTT vs. ATP-based viability tests) .
  • Error Source Identification : Quantify batch-to-batch variability in compound purity or solvent residues via HPLC-MS .
  • In Silico Validation : Apply molecular docking to reconcile discrepancies in target binding affinity .

Advanced: What strategies are effective for investigating this compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways altered by this compound exposure .
  • Knockout Models : Use CRISPR/Cas9 to validate target genes in vitro, ensuring isogenic controls to reduce noise .
  • Dose-Response Curves : Apply Hill slope analysis to distinguish primary targets from off-target effects .

Advanced: How can researchers design comparative studies between this compound and its structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Criteria :

    ParameterMeasurement Method
    LipophilicityLogP via shake-flask/HPLC
    SolubilityThermodynamic solubility assays
    Target BindingSurface Plasmon Resonance (SPR)
    • Statistical Rigor : Use ANOVA with post-hoc Tukey tests to compare bioactivity differences (p<0.05 threshold) .

Basic: What validation steps are critical when developing analytical methods for this compound quantification?

Methodological Answer:

  • Linearity and Sensitivity : Calibrate HPLC/UV-Vis methods across 3–5 concentration ranges (R² ≥0.99) .
  • Inter-Lab Cross-Validation : Share samples with independent labs to verify reproducibility, documenting %RSD for inter-operator variability .
  • Reference Standards : Use certified this compound samples (e.g., NIST-traceable) to minimize calibration drift .

Advanced: How can researchers evaluate this compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • Forced Degradation Studies : Expose this compound to pH extremes (1–13), heat (40–60°C), and light to identify degradation products via LC-MS .
  • Pharmacokinetic (PK) Modeling : Monitor plasma half-life (t₁/₂) in rodent models using LC-MS/MS, correlating with in vitro stability data .

Advanced: What methodologies optimize this compound’s synthetic yield while minimizing side products?

Methodological Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ni) for cross-coupling steps, prioritizing turnover number (TON) >100 .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) to balance efficiency and sustainability .
  • In Situ Monitoring : Use ReactIR or PAT tools to track reaction progress and terminate at optimal conversion .

Advanced: How should multi-omics data from this compound-treated samples be integrated to resolve conflicting hypotheses?

Methodological Answer:

  • Network Pharmacology : Build interaction networks (e.g., STRING, KEGG) to prioritize hub genes/proteins altered consistently across omics layers .
  • Machine Learning : Train random forest models on transcriptomic-proteomic correlations to identify robust biomarkers .
  • Pathway Enrichment : Apply GSEA to detect statistically enriched processes (FDR <0.1) .

Basic: What literature-review strategies ensure research questions on this compound address unresolved gaps?

Methodological Answer:

  • Systematic Keyword Mapping : Use tools like PubMed’s MeSH terms to identify understudied areas (e.g., “this compound pharmacokinetics” vs. “this compound synthesis”) .
  • Citation Chaining : Trace backward (references) and forward (citing articles) from seminal papers to detect emerging trends .
  • Gap Analysis Templates : Categorize findings into “established,” “controversial,” and “unknown” to frame hypotheses .

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